Cas no 882-09-7 (Clofibric acid)

Clofibric acid structure
Clofibric acid structure
Product Name:Clofibric acid
N.o CAS:882-09-7
MF:C10H11ClO3
MW:214.645542383194
MDL:MFCD00004192
CID:40188
PubChem ID:2797
Update Time:2023-12-05

Clofibric acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid
    • Clofibric acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid~Clofibric acid
    • 2-(4-Chlorophenoxy)isobutyric acid
    • R(+)-2-(4-chloro-2-methyl phenoxy) propionic acid
    • 4-Chlorophenoxy-iso-butyrcc Acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid
    • 2-(p-Chlorophenoxy)-2-methylpropionic acid
    • 4-Chlorophenoxy Isobutyric Acid
    • Chlorofibrinic acid
    • 2-(p-chlorophenoxy)-isobutyric acid
    • 4-CPIB
    • Arteriohom
    • Clofibric
    • Clofibrin
    • PCIB
    • PCPIB
    • Regadrin
    • Regulipid
    • Clofibrinic acid
    • Chlorfibrinic acid
    • Chlorophibrinic acid
    • Clofibrate free acid
    • Clofibrinsaeure
    • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-
    • 2-(p-Chlorophenoxy)isobutyric acid
    • alpha-(p-Chlorophenoxy)isobutyric acid
    • Acido clofibrico
    • Acide clofibri
    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid (ACI)
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl- (6CI, 7CI, 8CI)
    • (p-Chlorophenoxy)isobutyric acid
    • 2-(4-Chlorophenoxy)-2-methylpropanic acid
    • 2-(p-Chlorophenoxy)-2-methylpropanoic acid
    • 2-[(4-Chlorophenyl)oxy]-2-methylpropionic acid
    • 4-Chlorophenoxyisobutyric acid
    • Clofibrilic acid
    • CPIB
    • CPIBA
    • MeSH ID: D002995
    • NSC 1149
    • α-(4-Chlorophenoxy)-α-methylpropionic acid
    • α-(4-Chlorophenoxy)isobutyric acid
    • α-(p-Chlorophenoxy)isobutyric acid
    • MDL: MFCD00004192
    • Inchi: 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
    • Chave InChI: TXCGAZHTZHNUAI-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)OC1C=CC(Cl)=CC=1)O
    • BRN: 1874067

Propriedades Computadas

  • Massa Exacta: 214.04000
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 207
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 46.5
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 结晶状固体
  • Densidade: 1.266
  • Ponto de Fusão: 120-122 °C (lit.)
  • Ponto de ebulição: 308.11°C (rough estimate)
  • Índice de Refracção: 1.541
  • PSA: 46.53000
  • LogP: 2.58200
  • Merck: 2378
  • FEMA: 3108
  • Solubilidade: 未确定

Clofibric acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:警告
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302
  • Declaração de Advertência: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22
  • Instrução de Segurança: S36-S24/25
  • RTECS:UE9455000
  • Identificação dos materiais perigosos: Xn Xi
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frases de Risco:R22

Clofibric acid Dados aduaneiros

  • CÓDIGO SH:2918990090
  • Dados aduaneiros:

    中国海关编码:

    2918990090

    概述:

    2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Clofibric acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Referência
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetone
Referência
ipso Nitration in p-halophenyl ethers
Clewley, Robin G.; et al, Canadian Journal of Chemistry, 1989, 67(9), 1472-9

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Referência
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  50 °C
Referência
Optimization of clofibrate with O-desmethyl anetholtrithione lead to a novel hypolipidemia compound with hepatoprotective effect
Liu, Haitao; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 72,

Método de produção 5

Condições de reacção
Referência
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ;  overnight, rt → 100 °C
2.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Referência
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
Referência
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Polyethylene glycol Solvents: Water
Referência
Synthesis of clofibric acid under PTC condition
Chen, Yi-Ping, Zhongguo Yiyao Gongye Zazhi, 2000, 31(6), 281-282

Método de produção 9

Condições de reacção
1.1 Catalysts: Potassium hydroxide ,  Trioctylmethylammonium chloride ,  Polyethylene glycol Solvents: Acetone ,  Water ;  32 - 35 °C; 20 min, 32 - 35 °C
1.2 35 °C → reflux; 50 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, reflux; reflux → rt; 1.5 h, rt
Referência
Improvement of synthesis process for p-Chlorophenoxyisobutyric acid
Fang, Hui-zhen; et al, Guangzhou Huagong, 2010, 38(7), 99-100

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
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Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid ;  acidified
Referência
The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity
Xie, Yundong; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 44,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referência
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  0.5 h, rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  1 h, 50 °C; 1.5 h, 50 °C
Referência
Improved method for the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives
Davis, Roman D.; et al, Synthesis, 2004, (12), 1959-1962

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, 60 °C; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Referência
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Método de produção 16

Condições de reacção
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Referência
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referência
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Guan, Zhipeng; et al, Chemical Science, 2022, 13(21), 6316-6321

Método de produção 18

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
2.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Referência
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Clofibric acid Raw materials

Clofibric acid Preparation Products

Clofibric acid Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:882-09-7)2-(4-Chlorophenoxy)-2-methylpropionic acid
Número da Ordem:sfd3115
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:33
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:882-09-7)4-氯苯氧异丁酸
Número da Ordem:LE25841606;LE5104;LE15659
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:49
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:882-09-7)2-(4-Chlorophenoxy)-2-methylpropionic acid
sfd3115
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:882-09-7)4-氯苯氧异丁酸
LE25841606;LE5104;LE15659
Pureza:99%/99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito/Inquérito
E- mail